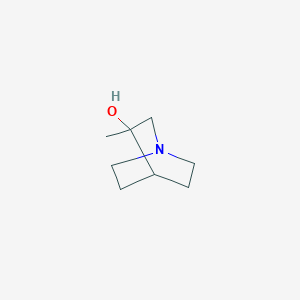
3-Methylquinuclidin-3-ol
カタログ番号 B1396605
分子量: 141.21 g/mol
InChIキー: IEWKLMGEIQEKBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US09126993B2
Procedure details


To a well-stirred solution of MeLi [3.0M/diethyl ether] (67.0 mL, 201 mmol) in anhydrous diethyl ether (150 mL) at −78° C. was added, dropwise, a solution of quinuclidin-3-one (12.5 g, 100 mmol) in diethyl ether (100 mL). The resulting solution was maintained at −78° C. for 1 hour, then at room temperature for 18 hours. Water (60 mL) was added dropwise at 0° C. and the mixture was concentrated in vacuo to give a residue, which was purified by neutral aluminum oxide column chromatography (0-20% MeOH in CHCl3) to give 3-methylquinuclidin-3-ol (10.0 g, 71%) as a light yellow solid. To stirred acetonitrile (250 mL) at 0° C. was slowly added concentrated sulfuric acid (100 mL). The resulting solution was added dropwise to a mixture of 3-methylquinuclidin-3-of (9.10 g, 64.5 mmol) in acetonitrile (250 mL) at 0° C. The reaction mixture was stirred at room temperature for 60 hours, then cooled with an ice bath and basified with aqueous sodium hydroxide solution to pH 10. The mixture was extracted with 5:1 (v/v) CHCl3/i-PrOH. The organic layer was concentrated to afford a residue which was diluted with 2N aq. HCl and washed with 5:1 (v/v) CHCl3/i-PrOH. The remaining aqueous layer was then basified with 2N NaOH and extracted with 5:1 (v/v) CHCl3/i-PrOH. The combined organic layers were washed with water, dried (Na2SO4) and concentrated to give 9.5 g (82%) of the desired compound as a light yellow oil. The 2 enantiomers of the above intermediate are separated from each other by using chiral column on supercritical fluid chromatography (SFC) system.





Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[Li][CH3:2].[N:3]12[CH2:10][CH2:9][CH:6]([CH2:7][CH2:8]1)[C:5](=[O:11])[CH2:4]2.O>C(OCC)C>[CH3:2][C:5]1([OH:11])[CH:6]2[CH2:9][CH2:10][N:3]([CH2:8][CH2:7]2)[CH2:4]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
67 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N12CC(C(CC1)CC2)=O
|
Step Three
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by neutral aluminum oxide column chromatography (0-20% MeOH in CHCl3)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CN2CCC1CC2)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
